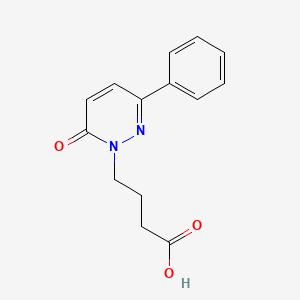
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid
Descripción general
Descripción
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a pyridazine core structure, which is known for its diverse biological effects. The following sections detail its biological activity, including mechanisms, case studies, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 315.32 g/mol. The compound contains a phenyl group and a butanoic acid moiety, which may influence its interactions with biological targets.
Research indicates that this compound may act as an inhibitor of phosphodiesterase enzymes (PDEs), which play critical roles in cellular signaling pathways. Inhibition of PDEs can lead to various therapeutic effects, including anti-inflammatory and respiratory benefits. Similar compounds have also demonstrated antimicrobial and anticancer properties, suggesting that this compound may exhibit these activities as well.
1. Phosphodiesterase Inhibition
Studies have shown that derivatives of pyridazine compounds can inhibit phosphodiesterase activity. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes.
2. Anti-inflammatory Properties
In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. For instance, related pyridazine derivatives were found to inhibit COX-1 and COX-2 significantly, suggesting potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial properties against various bacterial strains. This suggests that this compound could also possess such activity, although specific studies are needed to confirm this.
4. Anticancer Activity
Preliminary findings indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For example, related compounds have been tested for their ability to induce apoptosis in cancer cells, demonstrating significant dose-dependent cytotoxicity .
Study on Analgesic and Anti-inflammatory Activities
A study investigated the analgesic and anti-inflammatory activities of novel pyridazine derivatives. The results indicated that these compounds effectively reduced pain and inflammation in animal models without causing gastric lesions, highlighting their therapeutic potential .
Cytotoxic Evaluation
Another investigation focused on the cytotoxic effects of pyridazine derivatives on adenocarcinoma cell lines. The study revealed that certain derivatives exhibited strong anti-tumor activity, with significant reductions in cell viability observed at higher concentrations .
Comparative Analysis
To better understand the unique features of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 5-Amino-1ethyl-3-(3-fluorophenyl)-6-oxo-pyridazine | Pyridazine derivative | Phosphodiesterase inhibition | Fluorine substitution enhances lipophilicity |
| 2-Ethyl-4-(isoquinolin-4-ylamino)-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-pheny-pyridazine | Multi-substituted pyridazine | Antimicrobial properties | Multiple aromatic substitutions |
| 4-(3-chloroanilino)-2ethyl-6-pheny-pyridazin | Chloroaniline derivative | Anticancer activity | Chlorine enhances reactivity |
Propiedades
IUPAC Name |
4-(6-oxo-3-phenylpyridazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-9-8-12(11-5-2-1-3-6-11)15-16(13)10-4-7-14(18)19/h1-3,5-6,8-9H,4,7,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMHCCDTCVHAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















